4-Chloro-1-methoxy-2-(trifluoromethyl)benzene
Description
4-Chloro-1-methoxy-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 1, a trifluoromethyl group (-CF₃) at position 2, and a chlorine atom at position 2. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The electron-withdrawing effects of the -CF₃ and -Cl groups, combined with the electron-donating methoxy group, create a polarized aromatic system that influences reactivity, solubility, and stability .
Properties
IUPAC Name |
4-chloro-1-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSYMXDINZLUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methoxy-2-(trifluoromethyl)benzene can be achieved through several methods. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with a chloromethyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. Safety measures are crucial due to the reactivity of the reagents and the potential hazards associated with the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by an electrophile, leading to the substitution of one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to the formation of halogenated or nitrated derivatives, while nucleophilic substitution can result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
4-Chloro-1-methoxy-2-(trifluoromethyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, leading to improved interactions with biological targets. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Antisolvent Performance : Trifluoromethyl benzene outperforms polar analogs like the target compound in perovskite solar cell fabrication due to optimal dielectric constants (ε ≈ 9.2) and low polarity, ensuring uniform crystal growth .
- Synthetic Utility : The target compound’s methoxy group directs electrophilic attacks to specific positions, enabling regioselective synthesis of complex molecules, a feature absent in simpler analogs like trifluoromethyl benzene .
Biological Activity
4-Chloro-1-methoxy-2-(trifluoromethyl)benzene, also known as 4-chloro-2-trifluoromethyl anisole , is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C8H6ClF3O
- Molecular Weight : 212.58 g/mol
- Structure : The compound features a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzene ring, which contributes to its unique chemical behavior.
Biological Activity
Research indicates that 4-chloro-1-methoxy-2-(trifluoromethyl)benzene exhibits various biological activities, including:
The biological activity of 4-chloro-1-methoxy-2-(trifluoromethyl)benzene is hypothesized to involve:
- Interaction with Enzymes : The compound may act as an inhibitor for certain enzymes, altering metabolic processes within target organisms.
- Cell Membrane Disruption : Trifluoromethyl groups can enhance lipophilicity, allowing better penetration into bacterial membranes and leading to cell lysis .
Case Studies
A few notable case studies highlight the biological relevance of similar compounds:
Case Study 1: Antimicrobial Efficacy
A series of fluorinated benzene derivatives were tested against various bacterial strains. The results indicated that the presence of trifluoromethyl groups significantly increased the Minimum Inhibitory Concentration (MIC) values compared to non-fluorinated counterparts.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 4-Chloro-1-methoxy-2-(trifluoromethyl)benzene | 8 | 16 |
| Non-fluorinated analog | 32 | 64 |
Case Study 2: Antiparasitic Activity
In a study evaluating the activity of various benzenoid compounds against Plasmodium falciparum, it was found that those with similar functional groups exhibited significant antimalarial effects.
| Compound Structure | IC50 (µM) |
|---|---|
| 4-Chloro-1-methoxy-2-(trifluoromethyl)benzene | 0.05 |
| Trifluoromethyl-substituted analog | 0.02 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
